molecular formula C10H20Cl2O2 B14136383 2-Chloro-2-(chloromethyl)-1,1-diethoxypentane CAS No. 89129-88-4

2-Chloro-2-(chloromethyl)-1,1-diethoxypentane

Cat. No.: B14136383
CAS No.: 89129-88-4
M. Wt: 243.17 g/mol
InChI Key: MCDPWYHYZLZBDR-UHFFFAOYSA-N
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Description

2-Chloro-2-(chloromethyl)-1,1-diethoxypentane is an organic compound with the molecular formula C9H18Cl2O2. It is a chlorinated derivative of pentane, featuring two ethoxy groups and two chlorine atoms. This compound is of interest in various chemical research and industrial applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2-(chloromethyl)-1,1-diethoxypentane typically involves the chlorination of 1,1-diethoxypentane. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. A common method involves the use of thionyl chloride or phosphorus pentachloride as chlorinating agents, with the reaction being conducted in an inert solvent such as dichloromethane at low temperatures to prevent over-chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. The reaction mixture is typically subjected to distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-(chloromethyl)-1,1-diethoxypentane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation: The ethoxy groups can be oxidized to form corresponding carbonyl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Elimination: Strong bases such as sodium ethoxide in ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Nucleophilic Substitution: Formation of alcohols, ethers, or amines.

    Elimination: Formation of alkenes.

    Oxidation: Formation of aldehydes or ketones.

Scientific Research Applications

2-Chloro-2-(chloromethyl)-1,1-diethoxypentane is utilized in various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

    Industry: Employed in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Chloro-2-(chloromethyl)-1,1-diethoxypentane involves its reactivity towards nucleophiles and bases. The chlorine atoms act as leaving groups, facilitating nucleophilic substitution or elimination reactions. The ethoxy groups can undergo oxidation, leading to the formation of reactive intermediates that can further participate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-2-methylpropane: A simpler chlorinated alkane with similar reactivity but fewer functional groups.

    2-Chloro-2-methylbutane: Another chlorinated alkane with a slightly longer carbon chain.

    2-Chloro-2-methylpentane: A compound with a similar structure but different substitution pattern.

Uniqueness

2-Chloro-2-(chloromethyl)-1,1-diethoxypentane is unique due to the presence of both ethoxy and chloromethyl groups, which provide a combination of reactivity and functionality not found in simpler chlorinated alkanes. This makes it a valuable intermediate in organic synthesis and a versatile reagent in various chemical reactions.

Properties

CAS No.

89129-88-4

Molecular Formula

C10H20Cl2O2

Molecular Weight

243.17 g/mol

IUPAC Name

2-chloro-2-(chloromethyl)-1,1-diethoxypentane

InChI

InChI=1S/C10H20Cl2O2/c1-4-7-10(12,8-11)9(13-5-2)14-6-3/h9H,4-8H2,1-3H3

InChI Key

MCDPWYHYZLZBDR-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCl)(C(OCC)OCC)Cl

Origin of Product

United States

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